REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[CH3:4].[C:6]([C:8]1[CH:9]=[CH:10][C:11]([CH3:14])=[N:12][CH:13]=1)#[N:7]>S1(CCCC1)(=O)=O.CCOC(C)=O>[CH3:4][C:3]1[CH:14]=[C:11]2[N:12]([CH:2]=1)[CH:13]=[C:8]([C:6]#[N:7])[CH:9]=[CH:10]2
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=NC1)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 48 hours at 45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated salt is filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water (50 ml)
|
Type
|
WASH
|
Details
|
The aqueous solution is washed with EtOAc
|
Type
|
ADDITION
|
Details
|
a 10% aqueous solution of NaHCO3 (30 ml) is added
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted three times with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified via flash chromatography (hexane/EtOAc 8:1, +0.2% NEt3)
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C=CC(=CN2C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |